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molecular formula C16H11N3O B185822 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one CAS No. 109740-09-2

2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one

Cat. No. B185822
M. Wt: 261.28 g/mol
InChI Key: ISMLHIIGSRUCOQ-UHFFFAOYSA-N
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Patent
US08138173B2

Procedure details

Acetyl chloride (26 mL, 364 mmol), acetic acid (30 mL), and phenylhydrazine (36 mL, 364 mmol) were added sequentially to a suspension of material from Part A (37 g, 182 mmol) in ethanol (910 mL). The reaction mixture was heated at reflux for 18 hours. A white solid was isolated by filtration and washed with ethanol. Analysis of this material by 1H NMR indicated that this material was a 1:1 mixture of starting material and product. The solid was triturated with refluxing acetonitrile to provide 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one as a white powder, mp>250° C. MS (APCI) m/z 262 (M+H)+; Anal. calcd for C16H11N3O: C, 73.55; H, 4.24; N, 16.08. Found: C, 73.44; H, 4.21; N, 16.20.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
910 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[C:5](O)(=O)[CH3:6].[C:9]1([NH:15][NH2:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(O)C>[C:9]1([N:15]2[CH:6]=[C:5]3[C:2]([C:1](=[O:3])[NH:15][C:9]4[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=43)=[N:16]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
26 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
36 mL
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
910 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
A white solid was isolated by filtration
WASH
Type
WASH
Details
washed with ethanol
ADDITION
Type
ADDITION
Details
a 1:1 mixture of starting material and product
CUSTOM
Type
CUSTOM
Details
The solid was triturated with refluxing acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=C2C(NC=3C=CC=CC3C2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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